molecular formula C24H21N3O4 B14977324 N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B14977324
M. Wt: 415.4 g/mol
InChI Key: FOAZMRFQOQJOKC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 5-(3-methylphenyl)-1,2,4-oxadiazole: This intermediate can be synthesized by reacting 3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate, followed by cyclization with acetic anhydride.

    Synthesis of 2-(2-hydroxyphenoxy)acetamide: This intermediate is prepared by reacting 2-hydroxyphenol with chloroacetic acid in the presence of a base like potassium carbonate.

    Final Coupling Reaction: The final step involves coupling the two intermediates, 5-(3-methylphenyl)-1,2,4-oxadiazole and 2-(2-hydroxyphenoxy)acetamide, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring and phenyl groups play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-methoxyacetamide
  • N-(4-methoxyphenyl)-N-methylacetamide
  • N-(3-methylphenyl)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to its simpler analogs.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-6-5-7-17(14-16)24-26-23(27-31-24)20-8-3-4-9-21(20)30-15-22(28)25-18-10-12-19(29-2)13-11-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

FOAZMRFQOQJOKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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